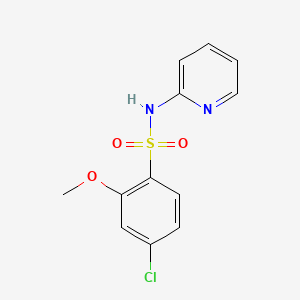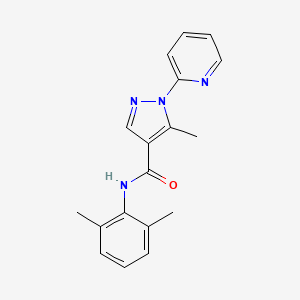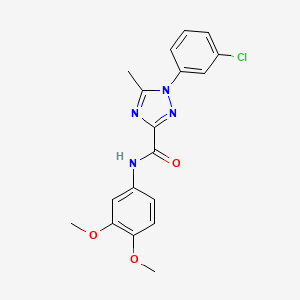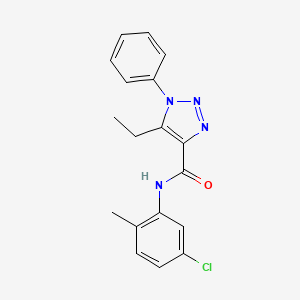
4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C12H11ClN2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzenesulfonyl chloride and 2-aminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-chloro-2-methoxybenzenesulfonyl chloride is added to a solution of 2-aminopyridine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiolates can be used in substitution reactions, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
5-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
4-methoxy-N-(2-pyridinyl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-chloro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide: Differing in the position of the methoxy group, which can influence its chemical behavior.
Uniqueness
4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide is unique due to its specific substitution pattern, which can confer distinct reactivity and binding characteristics. The presence of both the chlorine and methoxy groups on the benzene ring, along with the pyridine moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C12H11ClN2O3S |
|---|---|
分子量 |
298.75 g/mol |
IUPAC名 |
4-chloro-2-methoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-10-8-9(13)5-6-11(10)19(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
InChIキー |
APEKHJOMWBMGNV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369651.png)
![2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B13369664.png)
![5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369670.png)

![6-(2-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369684.png)

![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13369707.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369710.png)

![2-(1-adamantyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B13369716.png)
![Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate](/img/structure/B13369722.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B13369738.png)
![8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B13369752.png)
![4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B13369757.png)
